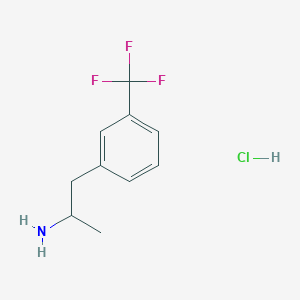

Norfenfluramine hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of norfenfluramine hydrochloride involves several steps:

Hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile: This step produces 2-(3-(trifluoromethyl)phenyl)acetic acid.

Reaction with acetic anhydride and a catalyst: This step converts the acid to 1-(3-(trifluoromethyl)phenyl)propan-2-one.

Reductive amination with ethylamine: Using a borohydride reducing agent, this step produces norfenfluramine

Analyse Des Réactions Chimiques

Norfenfluramine hydrochloride undergoes various chemical reactions:

Oxidation: This reaction can lead to the formation of different oxidized metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

Major Products: The primary products formed from these reactions include various substituted amphetamines and their derivatives

Applications De Recherche Scientifique

Pharmacological Profile

Norfenfluramine is a metabolite of fenfluramine, which has been approved for use in the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome. The pharmacokinetics of NFEN reveal that it exhibits higher affinity and agonist activity at serotonin 5-HT2 receptors compared to fenfluramine itself .

Table 1: Pharmacological Properties of Norfenfluramine

Treatment of Epilepsy

NFEN has been studied extensively for its antiseizure effects. Clinical trials have demonstrated its efficacy in reducing seizure frequency in patients with Dravet syndrome, a severe form of epilepsy resistant to conventional treatments . The FDA approved fenfluramine (which metabolizes into NFEN) based on these findings, emphasizing the compound's role in managing refractory seizures.

Case Study: Dravet Syndrome

- Patient Profile : Children aged 2 years and older with Dravet syndrome.

- Outcome : Significant reduction in seizure frequency observed during clinical trials.

- Mechanism : NFEN's action is thought to involve modulation of serotonin receptors, contributing to its antiseizure properties .

Research Findings

Recent studies have focused on the comparative activity of NFEN's enantiomers. Research indicates that the l-enantiomer of norfenfluramine exhibits potent antiseizure activity, significantly more than its d-counterpart. This stereoselectivity suggests that l-norfenfluramine could serve as a safer alternative with reduced side effects compared to racemic fenfluramine .

Table 2: Comparative Efficacy of Norfenfluramine Enantiomers

| Enantiomer | Antiseizure Potency (EC50) | Notes |

|---|---|---|

| l-Norfenfluramine | 1940 ng/g | Higher potency than d-enantiomer |

| d-Norfenfluramine | Not determined | Linked to neurotoxicity |

Safety and Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of NFEN. In various animal models, including rats and dogs, studies indicated dose-dependent toxicity, particularly affecting body weight and organ histology at higher doses . These findings highlight the need for careful dosage regulation in clinical settings.

Research Opportunities

- Exploration of l-norfenfluramine as a standalone treatment.

- Long-term safety studies in pediatric populations.

- Mechanistic studies on serotonin receptor interactions.

Mécanisme D'action

Norfenfluramine hydrochloride exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors, leading to the release of serotonin and norepinephrine. This action can result in various physiological effects, including appetite suppression and cardiovascular effects. The compound also interacts with the serotonin transporter, leading to increased extracellular serotonin levels .

Comparaison Avec Des Composés Similaires

Norfenfluramine hydrochloride is similar to other compounds in the amphetamine family, such as:

Fenfluramine: The parent compound, which also acts as a serotonin releasing agent.

Benfluorex: Another compound that metabolizes to norfenfluramine.

Flucetorex: A related compound with similar pharmacological properties

This compound is unique due to its potent agonist activity at multiple serotonin receptors and its significant effects on serotonin and norepinephrine release.

Activité Biologique

Norfenfluramine hydrochloride, a metabolite of fenfluramine, has gained attention due to its pharmacological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies.

Norfenfluramine is classified as a selective serotonin releasing agent (SSRA) and acts primarily through the stimulation of various serotonin receptor subtypes, particularly 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its chemical structure is characterized by the presence of a trifluoromethyl group, which enhances its binding affinity to these receptors.

- Molecular Formula : CHFN

- Molecular Weight : 203.204 g/mol

- CAS Number : 19036-73-8

The mechanism by which norfenfluramine exerts its effects includes:

- Increased Serotonin Release : It promotes the release of serotonin, leading to enhanced neurotransmission in serotonergic pathways.

- Agonistic Activity : Norfenfluramine acts as an agonist at the 5-HT2B receptor, which is implicated in cardiac fibrosis and other cardiovascular effects.

Pharmacokinetics

Norfenfluramine exhibits significant pharmacokinetic properties that influence its biological activity:

| Parameter | Value |

|---|---|

| Absorption | Bioavailability ~68-74% |

| Peak Plasma Concentration | ~22 ng/ml (after oral dose) |

| Half-life | ~20 hours |

| Metabolism | Primarily hepatic; >75% converted from fenfluramine |

| Elimination Route | Renal (urine) |

Norfenfluramine is extensively metabolized in the liver by cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6), with minimal formation of active metabolites in humans. The pharmacokinetic profile indicates that norfenfluramine achieves higher concentrations in the brain compared to plasma, which correlates with its efficacy in seizure models .

Anticonvulsant Activity

Recent studies have highlighted norfenfluramine's potential as an anticonvulsant agent. In animal models, particularly the DBA/2 mouse audiogenic seizure model, norfenfluramine demonstrated significant efficacy:

- ED50 Values :

- Norfenfluramine: 1.2 mg/kg

- d,l-Fenfluramine: 10.2 mg/kg

- l-Fenfluramine: 17.7 mg/kg

These results indicate that norfenfluramine is approximately 9 times more potent than d,l-fenfluramine and significantly more effective than its enantiomers .

Cardiovascular Effects

Despite its therapeutic potential, norfenfluramine's action on the 5-HT2B receptor raises concerns regarding cardiovascular safety. The activation of this receptor has been linked to valvular heart disease and pulmonary hypertension due to fibroblast proliferation in cardiac tissues. This adverse effect was notably observed during the clinical use of fenfluramine as an appetite suppressant .

Case Studies and Clinical Findings

A review of clinical data indicates that while norfenfluramine has shown promise in treating conditions such as epilepsy, its cardiovascular side effects necessitate careful monitoring. For instance:

- In a study assessing the safety profile of fenfluramine and norfenfluramine in patients with epilepsy, it was noted that prolonged use could lead to significant cardiac complications .

- A comparative analysis of l-norfenfluramine against racemic fenfluramine revealed that l-norfenfluramine retained similar anticonvulsant properties but with potentially reduced cardiovascular risks .

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDLOFBRTWNFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986561 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-18-7 | |

| Record name | Norfenfluramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfenfluramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORFENFLURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3005782T7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While Norfenfluramine hydrochloride is a close analog of Fenfluramine, research indicates it might have a distinct impact on brain serotonin (5-HT) levels compared to its parent compound and p-chloroamphetamine. Studies using the accumulation of 5-hydroxytryptophan (5-HTP) after decarboxylase inhibition as a measure of serotonin turnover found that Norfenfluramine, like Fenfluramine and p-chloroamphetamine, led to a decreased accumulation of 5-HTP []. This suggests that all three compounds ultimately decrease serotonin turnover in the brain, although the exact mechanisms and timeframe of these effects might differ between the substances.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.